![molecular formula C22H22O5 B7735111 2-[2-(4-Tert-butylphenyl)-6-methyl-4-oxochromen-3-yl]oxyacetic acid](/img/structure/B7735111.png)
2-[2-(4-Tert-butylphenyl)-6-methyl-4-oxochromen-3-yl]oxyacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(4-Tert-butylphenyl)-6-methyl-4-oxochromen-3-yl]oxyacetic acid is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromen-4-one core structure substituted with a tert-butylphenyl group and a methoxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Tert-butylphenyl)-6-methyl-4-oxochromen-3-yl]oxyacetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the chromen-4-one core: This can be achieved through the condensation of a suitable phenol derivative with an appropriate diketone under acidic conditions.
Introduction of the tert-butylphenyl group: This step involves the Friedel-Crafts alkylation of the chromen-4-one core with tert-butylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the methoxyacetic acid moiety: This can be accomplished by reacting the intermediate with methoxyacetic acid under basic conditions, typically using a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Tert-butylphenyl)-6-methyl-4-oxochromen-3-yl]oxyacetic acid can undergo various chemical reactions, including:
Oxidation: The chromen-4-one core can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the chromen-4-one core can be reduced to form hydroxy derivatives.
Substitution: The tert-butylphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Halogenated or nitrated derivatives of the tert-butylphenyl group.
Scientific Research Applications
2-[2-(4-Tert-butylphenyl)-6-methyl-4-oxochromen-3-yl]oxyacetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[2-(4-Tert-butylphenyl)-6-methyl-4-oxochromen-3-yl]oxyacetic acid involves its interaction with specific molecular targets and pathways. The chromen-4-one core can interact with enzymes and receptors, modulating their activity. The tert-butylphenyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes. The methoxyacetic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
2-[2-(4-Tert-butylphenyl)-6-methyl-4-oxochromen-3-yl]oxyacetic acid can be compared with other chromen-4-one derivatives, such as:
2-[2-(4-Methylphenyl)-6-methyl-4-oxochromen-3-yl]oxyacetic acid: This compound has a similar structure but with a methyl group instead of a tert-butyl group, which can affect its chemical reactivity and biological activity.
2-[2-(4-Chlorophenyl)-6-methyl-4-oxochromen-3-yl]oxyacetic acid: The presence of a chlorine atom can significantly alter the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[2-(4-tert-butylphenyl)-6-methyl-4-oxochromen-3-yl]oxyacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O5/c1-13-5-10-17-16(11-13)19(25)21(26-12-18(23)24)20(27-17)14-6-8-15(9-7-14)22(2,3)4/h5-11H,12H2,1-4H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOGGFJCRAUOHKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C(C2=O)OCC(=O)O)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
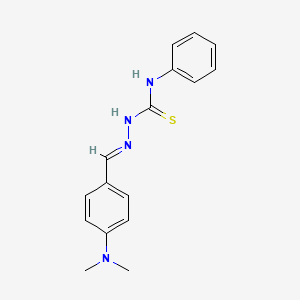
![3-[2-(3,4-Dimethylanilino)-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7735051.png)
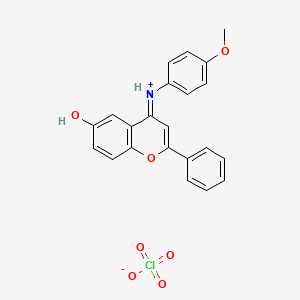
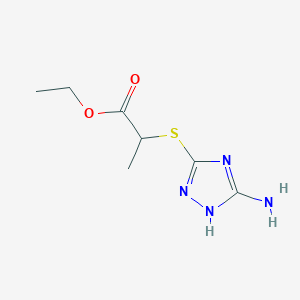
![2-{3-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]propyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B7735066.png)
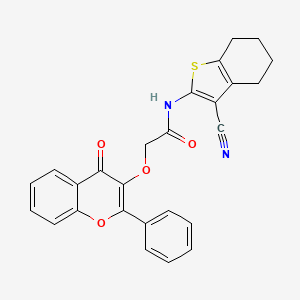
![1-[(E)-(4-methylsulfanylphenyl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B7735079.png)
![5-(4-Fluorophenyl)-3-(2-oxopropyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B7735082.png)
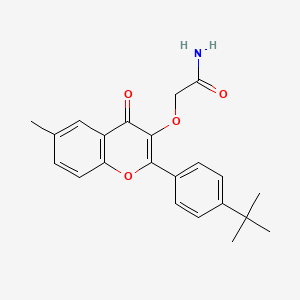
![2-[2-(2-Chlorophenyl)-6-methyl-4-oxochromen-3-yl]oxyacetic acid](/img/structure/B7735115.png)
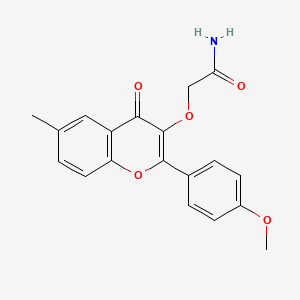
![2-[2-(4-Methoxyphenyl)-6-methyl-4-oxochromen-3-yl]oxyacetic acid](/img/structure/B7735131.png)
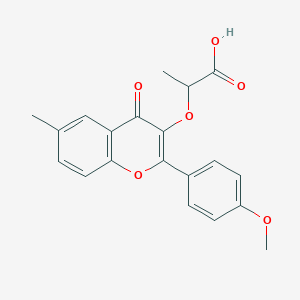
![2-[2-(Furan-2-yl)-6-methyl-4-oxochromen-3-yl]oxyacetonitrile](/img/structure/B7735142.png)
